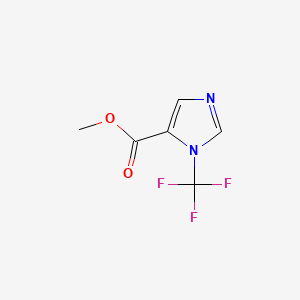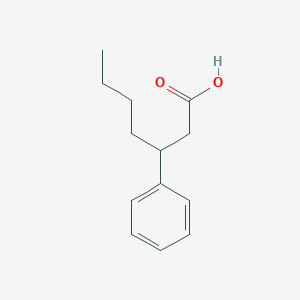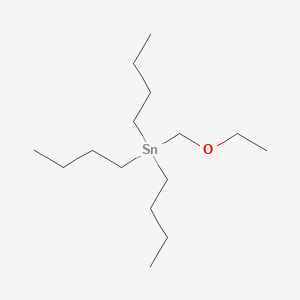
Tributyl(ethoxymethyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributyl(ethoxymethyl)stannane is an organotin compound characterized by the presence of tin-carbon bonds. Organotin compounds, including this compound, are widely used in organic synthesis due to their ability to participate in various chemical reactions, particularly those involving radical intermediates .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tributyl(ethoxymethyl)stannane can be synthesized through a multi-step process. One common method involves the reaction of tributyltin hydride with ethoxymethyl chloride under controlled conditions. The reaction typically requires an inert atmosphere, such as argon, and is carried out in an organic solvent like tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Tributyl(ethoxymethyl)stannane undergoes various types of chemical reactions, including:
Reduction: It can act as a reducing agent in radical reactions.
Substitution: It participates in nucleophilic substitution reactions.
Hydrostannation: It adds across double and triple bonds in alkenes and alkynes
Common Reagents and Conditions
Reduction: Common reagents include azobisisobutyronitrile (AIBN) and light irradiation.
Substitution: Reagents such as alkyl halides and conditions like the presence of a base are used.
Hydrostannation: Palladium catalysts are often employed
Major Products
Reduction: The major products are hydrocarbons.
Substitution: The products are substituted organotin compounds.
Hydrostannation: The products are organotin derivatives with added alkyl or alkenyl groups
Aplicaciones Científicas De Investigación
Tributyl(ethoxymethyl)stannane has several applications in scientific research:
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing into its potential use in drug development and as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of tributyl(ethoxymethyl)stannane involves the formation of stannyl radicals. These radicals can participate in chain reactions, abstracting hydrogen atoms from other molecules and propagating the reaction. The compound’s ability to form radicals makes it a valuable reagent in radical-mediated processes .
Comparación Con Compuestos Similares
Similar Compounds
- Tributyltin hydride
- Tributyltin chloride
- Tributyltin fluoride
- Tributyltin methacrylate
- Tributyltin benzoate
- Tributyltin linoleate
- Tributyltin naphthenate
Uniqueness
Tributyl(ethoxymethyl)stannane is unique due to its ethoxymethyl group, which imparts distinct reactivity and properties compared to other tributyltin compounds. This makes it particularly useful in specific synthetic applications where other organotin compounds may not be as effective .
Propiedades
Número CAS |
1067-44-3 |
|---|---|
Fórmula molecular |
C15H34OSn |
Peso molecular |
349.14 g/mol |
Nombre IUPAC |
tributyl(ethoxymethyl)stannane |
InChI |
InChI=1S/3C4H9.C3H7O.Sn/c4*1-3-4-2;/h3*1,3-4H2,2H3;2-3H2,1H3; |
Clave InChI |
YNUHFVFOHOAHOO-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)COCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(fluorosulfonyl)phenyl]propanoic acid](/img/structure/B13461795.png)
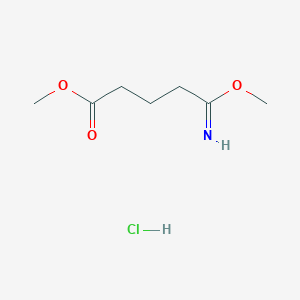
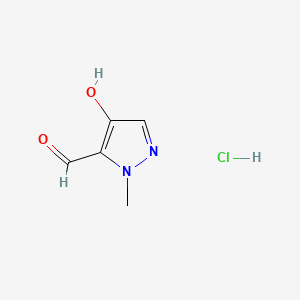
![2-[3-(2-Fluoroethyl)bicyclo[1.1.1]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13461822.png)
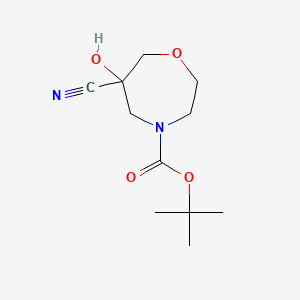
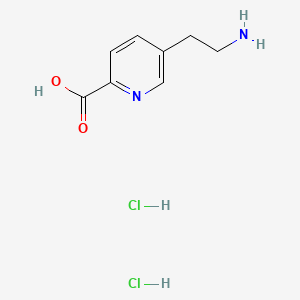
![tert-butyl N-[1-(2-bromoacetyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B13461845.png)
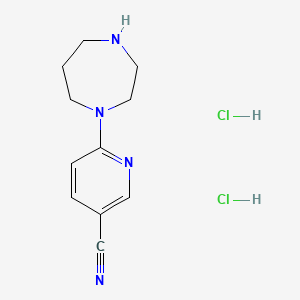
![2-{[(Tert-butoxy)carbonyl]amino}-3-(cyclohex-2-en-1-yl)propanoic acid](/img/structure/B13461860.png)
![2-[(E)-2-nitroprop-1-enyl]-1,3-thiazole](/img/structure/B13461865.png)

